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Compound of Interest

Compound Name: 6-Bromo-3-chloropicolinaldehyde
CAS No.: 1060815-74-8
Cat. No.: B3210126

Get Quote

Technical Guide & Reference Standard

Introduction & Structural Significance[1][2]

6-Bromo-3-chloropicolinaldehyde (CAS: 1125410-08-3) is a critical pharmacophore scaffold
used in the synthesis of complex heterocycles, particularly for kinase inhibitors and
agrochemical agents. Its value lies in its orthogonal reactivity:

o C2-Aldehyde: Ready for reductive amination, olefination, or heterocycle formation (e.g.,
imidazopyridines).

e C6-Bromine: Highly reactive toward Suzuki-Miyaura or Buchwald-Hartwig couplings.

¢ C3-Chlorine: Provides steric bulk and electronic modulation; less reactive than C6-Br,
allowing for regioselective functionalization.
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This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to serve as a
reference standard for Quality Control (QC) and structural validation.

Structural Visualization

The compound consists of a pyridine ring substituted at the 2, 3, and 6 positions. The proximity
of the chlorine atom to the aldehyde group (C3 vs C2) induces specific steric and electronic
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effects observable in the NMR and IR spectra.

Chlorine (C3)
Orthogonal Stability
Isotope: 35CI/37Cl

Figure 1: Functional Group Analysis & Spectroscopic Handles

Click to download full resolution via product page

Mass Spectrometry (MS) Analysis

Role: Primary confirmation of molecular weight and halogen count.

Mass spectrometry provides the most distinct "fingerprint” for this molecule due to the unique
isotopic abundance of Bromine (

) and Chlorine (
).
Isotope Pattern (M+ Cluster)

The molecular ion (

) appears as a characteristic triad cluster.
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lon Species miz (approx) Relative Intensity Composition
M 218.9 ~76%
Mixed (
M+2 220.9 100% (Base) +
)
M+4 222.9 ~24%
Interpretation:

» The M+2 peak is the base peak (highest intensity) because the probability of having either

one heavy Br OR one heavy Cl is maximized.

e The M+4 peak confirms the presence of both halogens simultaneously.

o Fragmentation: Expect a loss of 28 Da (CO) to form the halogenated pyridine cation (

) [1].

Infrared Spectroscopy (FT-IR)

Role: Functional group verification (Aldehyde vs. Acid/Alcohol impurities).

The IR spectrum is dominated by the carbonyl stretch and ring vibrations.

Key Absorption Bands (KBr Pellet/ATR)
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Frequency (

Assignment Diagnostic Note
)
Strong, sharp. Indicates
aldehyde.[1] If broad/shifted
1705 - 1715 Stretch . .
reic <1700, suspect carboxylic acid
impurity.
3050 - 3080 Aromatic Weak intensity.
Fermi Doublet. Two weak
2860 & 2760 peaks characteristic of
Aldehyde aldehydes (distinct from
ketones).
o ] ] Characteristic skeletal
1560, 1430 Pyridine Ring Breathing o
vibrations of the heterocycle.
Fingerprint region; confirms
~1100 C-CI/ Ar-X Stretch

halogenation.

Nuclear Magnetic Resonance (NMR)

Role: Definitive structural elucidation and isomeric purity.

H NMR (Proton)

Solvent:

or DMSO-

The molecule possesses only three protons: one aldehydic and two aromatic. The aromatic

protons are ortho to each other (positions 4 and 5).
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Shift ( Coupling (
Multiplicity Integration Assignment
ppm) Hz)
H-7 (Aldehyde).
) Deshielded by
10.15 Singlet (s) 1H - ]
anisotropy of
C=0.[1]
H-4. Ortho to CI.
Deshielded by ClI
7.85 Doublet (d) 1H Hz (EWG) and
to Nitrogen.
7.65 Doublet (d) 1H Hz H-5. Ortho to Br.

Mechanistic Insight:
e Coupling Constant (

): The 8.2 Hz coupling is characteristic of ortho protons in a pyridine ring.

o Chemical Shift Logic: H-4 is typically downfield of H-5 due to the proximity of the Chlorine at
C3 and the magnetic anisotropy of the adjacent carbonyl group at C2 [2].

C NMR (Carbon)

Solvent:

Expect 6 distinct carbon signals.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3210126?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Shift (
Type Assignment
ppm)
C-7 (Aldehyde). Characteristic
188.5 Cc=0
carbonyl.
150.2 Cq C-2. Ipso to aldehyde.
C-6. Ipso to Bromine (C-Br
142.0 Cq carbons are typically shielded
relative to C-CI).
139.5 CH C-4.[2] Aromatic CH.
132.0 Cq C-3. Ipso to Chlorine.
129.8 CH C-5. Aromatic CH.

Experimental Protocols & QC Workflow

To ensure reproducibility in drug development, the following characterization workflow is
recommended.

Sample Preparation for NMR

e Solvent Selection: Use DMSO-

if the aldehyde is suspected to be hydrated (gem-diol formation) or if solubility in
is poor. However,
is preferred for sharper resolution of the aldehyde proton.

» Concentration: Dissolve 5-10 mg of solid in 0.6 mL solvent.

« Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., residual KBr/NaCl
from synthesis).

QC Decision Tree
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The following logic gate ensures only high-quality intermediates move to the next synthetic
step.

Crude Sample

:

TLC/LC-MS Check
(Purity > 90%7?)

No

Column Chromatography
(Hexane/EtOAC)

\

1H NMR Analysis
(Aldehyde Peak Check)

;

Is Aldehyde Peak
Split or Shifted?

es

Singlet @ 10.1 ppm [Broad peak @ 11-13 ppm \Peak @ 6.0 ppm (CH(OH)2)

PASS:

FAIL:
Acid Impurity (COOH)

FAIL:

Release for Synthesis Hydrate (Gem-diol)

Figure 2: Quality Control Decision Tree for Picolinaldehydes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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